6-Bromo-pcda
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Overview
Description
6-Bromo-pcda is a very long-chain fatty acid with the molecular formula C25H45BrO2. It is characterized by the presence of a bromine atom at the 6th position and two double bonds at the 5th and 9th positions in the E and Z configurations, respectively . This compound is a member of the halogenated fatty acids and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-pcda typically involves the bromination of pentacosa-5E,9Z-dienoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of over-bromination or formation of undesired by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-pcda undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) in aqueous medium or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of pentacosa-5E,9Z-dienoic acid.
Substitution: Formation of hydroxyl, cyano, or amino derivatives
Scientific Research Applications
6-Bromo-pcda has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants
Mechanism of Action
The mechanism of action of 6-Bromo-pcda involves its interaction with specific molecular targets and pathways. The bromine atom and double bonds in the compound contribute to its reactivity and ability to modulate biological processes. For example, it may inhibit certain enzymes involved in lipid metabolism or interact with cell membrane receptors, leading to altered cellular signaling and function .
Comparison with Similar Compounds
6-Bromo-pcda can be compared with other halogenated fatty acids and very long-chain fatty acids:
Properties
CAS No. |
150994-71-1 |
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Molecular Formula |
C13H15NO3S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(5E,9Z)-6-bromopentacosa-5,9-dienoic acid |
InChI |
InChI=1S/C25H45BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(26)22-19-20-23-25(27)28/h16-17,22H,2-15,18-21,23H2,1H3,(H,27,28)/b17-16-,24-22+ |
InChI Key |
VRACWEMNOVUYQJ-YIRKJRPPSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\CC/C(=C\CCCC(=O)O)/Br |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Synonyms |
6-bromo-5,9-pentacosadienoic acid 6-bromo-PCDA |
Origin of Product |
United States |
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